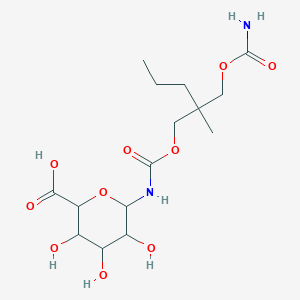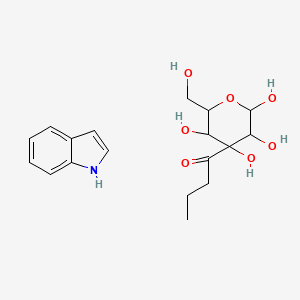
beta-D-Glucopyranose, 1-(1H-indole-3-butanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranose, 1-(1H-indole-3-butanoate): is a chemical compound that combines a glucose molecule with an indole derivative This compound is known for its unique structure, which includes a beta-D-glucopyranose moiety linked to an indole-3-butanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) typically involves the esterification of beta-D-glucopyranose with indole-3-butanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) can undergo various chemical reactions, including:
Substitution: The glucose moiety can undergo substitution reactions with nucleophiles, leading to the formation of glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Glycosylated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes. The indole moiety is known to interact with various biological targets, making it a valuable tool for studying cellular signaling pathways .
Medicine: In medicine, beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases related to cellular signaling .
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) involves its interaction with specific molecular targets in the cell. The indole moiety can bind to receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Glucopyranose, 1-(1H-indole-3-acetate): Similar structure but with an acetate group instead of a butanoate group.
Indole-3-carboxylic acid beta-D-glucopyranosyl ester: Contains a carboxylic acid group instead of a butanoate group.
Uniqueness: Beta-D-Glucopyranose, 1-(1H-indole-3-butanoate) is unique due to its specific combination of a glucose moiety with an indole-3-butanoate group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H25NO7 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1H-indole;1-[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H |
InChI-Schlüssel |
UUBPRBNNLQNZAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


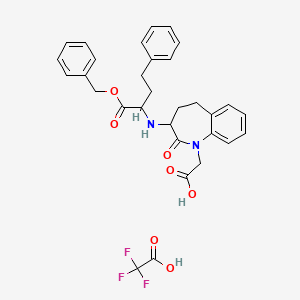
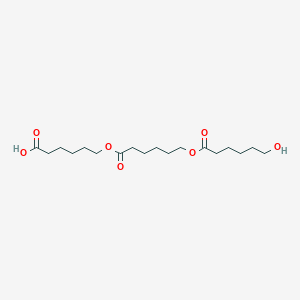
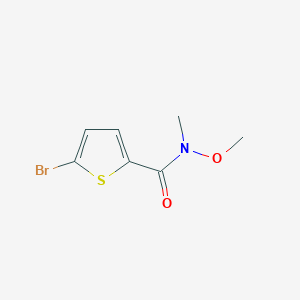
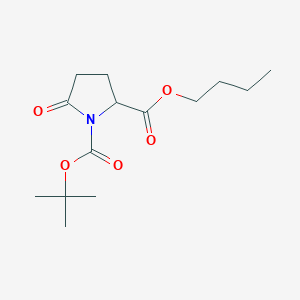

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
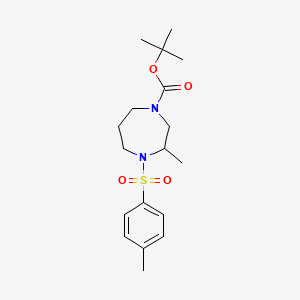
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
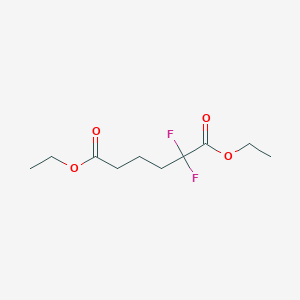

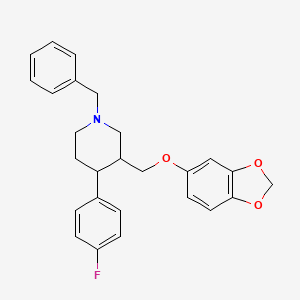
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

